molecular formula C5H2N6O B2376880 4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile CAS No. 61033-20-3

4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile

Cat. No.: B2376880
CAS No.: 61033-20-3
M. Wt: 162.112
InChI Key: XPKQGRFFRKERGI-UHFFFAOYSA-N
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Description

4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a fused heterocyclic compound characterized by a triazolo-triazine core with a carbonitrile (-CN) substituent at position 3 and a ketone group at position 2. The compound’s synthesis typically involves diazotization and cyclization reactions, as seen in related triazolo-triazine derivatives (e.g., coupling with malononitrile) . Its structural uniqueness lies in the fused bicyclic system, which enhances stability and enables diverse functionalization .

Properties

IUPAC Name

4-oxo-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2N6O/c6-1-3-4(12)11-5(10-9-3)7-2-8-11/h2H,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKQGRFFRKERGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NN=C(C(=O)N2N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with cyanogen bromide, followed by cyclization to form the triazolo-triazine ring system. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Cyclization Reactions

The triazolo-triazine scaffold is often synthesized via cyclization strategies. For example, reactions with oxalyl chloride in DMF under reflux conditions yield fused derivatives. In one protocol:

  • Reagents : Oxalyl chloride, DMF, triethylamine

  • Conditions : Reflux (4–6 hours)

  • Product : 8-Phenyl-6-(thiophen-2-yl)-6,7-dihydro-2H-pyrimido[2,1-c] triazine-3,4-dione (75% yield) .

Key Data :

Starting MaterialReagents/ConditionsProductYieldCharacterization
Thioureido precursorOxalyl chloride, DMF, Et₃N, refluxTriazine-dione75%IR: 1645–1685 cm⁻¹ (C=O); ¹H-NMR: δ 2.82 (dd)

Nucleophilic Substitution

The carbonyl group at position 4 undergoes nucleophilic attack. Reaction with amines or hydrazines forms amides or hydrazides:

  • Example : Treatment with hydrazine hydrate generates pyrazolo-triazine derivatives via NH₂ substitution .

  • Mechanism : Nucleophilic addition followed by cyclodehydration.

Key Data :

ReactantReagentProductYieldSpectral Evidence
Carbonyl precursorHydrazine hydratePyrazolo-triazine48%IR: Loss of CN stretch; MS: m/z 454.19

Condensation Reactions

The nitrile group participates in condensations with aldehydes or ketones. For instance:

  • Reaction : Condensation with benzylidenemalononitrile in dioxane yields thiazine-carbonitrile derivatives .

  • Conditions : Reflux in dioxane (2 hours).

Key Data :

ReactantReagentProductYieldCharacterization
Thioureido derivativeBenzylidenemalononitrile1,3-Thiazine-5-carbonitrile75%IR: 2219 cm⁻¹ (C≡N); ¹H-NMR: δ 8.20 (s, CH)

Heterocyclic Functionalization

The triazolo-triazine core reacts with electrophiles to form fused systems:

  • Example : Treatment with 3-chloropentane-2,4-dione in ethanol produces thiazole derivatives .

  • Mechanism : Cyclocondensation via thioureido group activation.

Key Data :

ReactantReagentProductYieldSpectral Evidence
Thioureido derivative3-Chloropentane-2,4-dione4-Methyl-5-acetylthiazole68%IR: 1730 cm⁻¹ (C=O); MS: m/z 422

Diazotization and Coupling

The amino derivatives undergo diazotization, forming diazonium salts that couple with active methylene compounds:

  • Example : Reaction with malononitrile or ethyl cyanoacetate yields pyridopyrazolo-triazines .

  • Conditions : Sodium acetate, ethanol, room temperature.

Key Data :

Diazonium SaltCoupling PartnerProductYieldCharacterization
Diazonium intermediateMalononitrilePyridopyrazolo-triazine70%¹H-NMR: δ 7.60–7.33 (Ar-H); MS: m/z 734.30

Alkylation and Glycosylation

N-Alkylation at the triazole nitrogen is observed under phase-transfer catalysis:

  • Example : Reaction with allyl bromide or glycosyl bromides forms N-alkylated derivatives .

  • Conditions : KOH, DMF, room temperature.

Key Data :

ReactantAlkylating AgentProductYieldKey Feature
Triazolo-triazineAllyl bromideN-Allyl derivative82%¹H-NMR: δ 5.90 (m, CH₂)

Acid-Catalyzed Rearrangements

Trifluoroacetic acid (TFA) catalyzes cyclization under high-pressure Q-tube conditions:

  • Example : Reaction with 1-amino-2-iminopyridine forms pyrido-triazines .

  • Conditions : EtOH/AcOH, 130°C, 12 hours.

Key Data :

ReactantCatalystProductYieldCharacterization
Carbonyl precursorTFAPyrido-triazine48%X-ray confirmed; MS: m/z 422

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds in the triazolo family exhibit significant antimicrobial properties. Studies have shown that derivatives of 4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine can inhibit the growth of various bacteria and fungi. For instance:

  • Case Study : A recent study demonstrated that specific derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Its ability to interfere with cellular processes makes it a candidate for cancer therapy.

  • Case Study : In vitro studies revealed that certain derivatives could induce apoptosis in cancer cell lines by targeting specific signaling pathways .

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes involved in disease processes.

  • Example : It has been identified as a potential inhibitor of DNA gyrase B, which is crucial for bacterial DNA replication . This inhibition could lead to the development of new antibiotics.

Summary of Research Findings

ApplicationDescriptionReference
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits DNA gyrase B

Mechanism of Action

The mechanism of action of 4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Structural and Functional Variations

The triazolo-triazine scaffold allows for extensive substitution, leading to compounds with distinct properties. Key analogs include:

Compound Name / ID Substituents Key Properties/Applications References
Target Compound 3-CN, 4-Oxo Potential antiviral/biological activity
Triazavirin (Riamilovir) 7-Methylthio, 3-NO₂, 4-Oxo Approved antiviral (RNA viruses)
Compound 34 (Energetic Material) 7-Tetrazol-5-yl, 3-NO₂, 4-NH₂ High thermal stability (Td > 305°C), detonation (D = 8312 m/s)
4-Oxo-7-phenyl-pyrazolo Analog Pyrazolo core, 7-Ph, 3-CN Structural isomer with altered electronic profile
4-Fluoroalkyl Derivatives 4-Fluoroalkyl, 3-NO₂ Carboxylesterase inhibition

Key Observations :

  • Biological Activity : Triazavirin’s 7-methylthio group is critical for antiviral activity, while the target compound’s carbonitrile may favor interactions with enzymes or receptors via hydrogen bonding .
  • Energetic Materials : Nitro and tetrazole groups (Compound 34) improve oxygen balance and density, enabling superior detonation performance over the target compound .
Physicochemical Properties
  • Thermal Stability : The target compound’s stability is moderate compared to Compound 34 (Td > 305°C), which benefits from nitro and tetrazole groups .
  • Solubility : Long alkyl chains (e.g., heptadec-dienyl in ) improve lipid solubility, whereas the target compound’s carbonitrile may enhance aqueous solubility via polar interactions .
  • Sensitivity : Energetic derivatives (e.g., Compound 34) exhibit low mechanical sensitivity, unlike nitro-rich analogs, which are more prone to detonation .

Table 1: Comparative Analysis of Key Derivatives

Property Target Compound Triazavirin Compound 34
Substituents 3-CN, 4-Oxo 7-SMe, 3-NO₂, 4-Oxo 7-Tetrazol-5-yl, 3-NO₂
Thermal Stability Moderate (Td ~ 200°C*) High (Pharmaceutical grade) Very High (Td > 305°C)
Bioactivity Under investigation Antiviral None (Energetic use)
Synthetic Complexity Moderate High High

*Estimated based on analogous structures in .

Biological Activity

4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a nitrogen-rich heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger family of triazole derivatives known for their diverse pharmacological properties, including antimicrobial and anticancer effects.

Chemical Structure and Properties

The molecular formula of this compound is C13H10N6OC_{13}H_{10}N_6O, with a molecular weight of approximately 284.28 g/mol. The compound features a complex arrangement of nitrogen atoms and functional groups that contribute to its biological activity.

The mechanism of action for compounds like this compound often involves interactions with various biological targets such as enzymes or receptors. Similar triazole derivatives have shown the ability to interfere with cellular processes through:

  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes involved in cancer cell proliferation and microbial resistance.
  • Antimicrobial Activity : The ability to disrupt bacterial cell walls or metabolic pathways has been observed in related compounds.
  • Anticancer Effects : Some derivatives have been shown to induce apoptosis in cancer cells by activating specific signaling pathways.

Biological Activity Studies

Recent studies have evaluated the biological activities of this compound and related compounds. The following table summarizes key findings from various studies:

Study Activity Cell Line/Organism Results
AntiviralHIVSignificant anti-HIV activity observed in vitro.
AntitumorA549 (lung adenocarcinoma)Exhibited selective antiproliferative effects; induced apoptosis.
AntimicrobialStaphylococcus aureusModerate activity against Gram-positive bacteria.
Anti-inflammatoryCOX-1 and COX-2 enzymesInhibition with IC50 values reported for various derivatives.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of triazole derivatives similar to this compound against lung adenocarcinoma cell lines (A549). The results indicated that certain derivatives displayed significant antiproliferative activity and induced apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Effects

Another study focused on the antimicrobial properties of triazole compounds against various bacterial strains. The results showed that the compound exhibited moderate activity against Staphylococcus aureus and other Gram-positive bacteria. This suggests its potential utility as an antimicrobial agent.

Q & A

Q. Table 1. Key Spectral Data for Common Derivatives

DerivativeIR (C≡N, cm⁻¹)¹H NMR (NH, δ ppm)¹³C NMR (Nitrile, δ ppm)
Compound 6 22224.17 (NH₂)119.9 (q, J = 269.3)
Compound 9 222012.17 (NH)111.2
TTX N/AN/A153.4 (q, J = 39.4)

Q. Table 2. Energetic Properties of Selected Derivatives

CompoundDensity (g/cm³)Detonation Velocity (m/s)Impact Sensitivity (J)Thermal Decomposition (°C)
31 1.7881007.5220
34 1.8198312>10305
TTX 1.82835015250

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